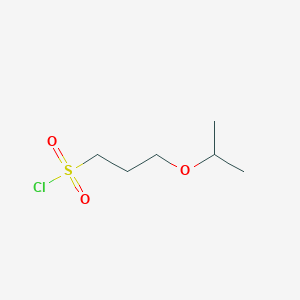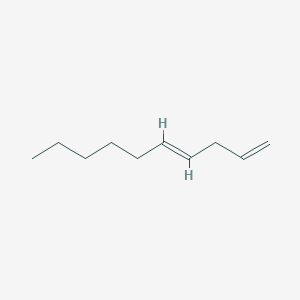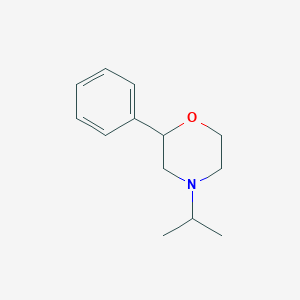![molecular formula C4H9F2NS B6616074 2-[(difluoromethyl)sulfanyl]propan-1-amine CAS No. 1537736-41-6](/img/structure/B6616074.png)
2-[(difluoromethyl)sulfanyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Difluoromethyl)sulfanyl]propan-1-amine (DFMSA) is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a melting point of 80 °C and a boiling point of 175 °C. DFMSA is widely used in the synthesis of pharmaceuticals and in various research applications. It is also used as a catalyst in the synthesis of other compounds.
Scientific Research Applications
2-[(difluoromethyl)sulfanyl]propan-1-amine is widely used in the synthesis of pharmaceuticals and in various research applications. It is used as a catalyst in the synthesis of other compounds and as a reagent in the synthesis of peptides and proteins. It is also used in the synthesis of polymers, in the preparation of metal complexes, and in the synthesis of organic and inorganic compounds.
Mechanism of Action
2-[(difluoromethyl)sulfanyl]propan-1-amine is an organic compound that acts as a nucleophile, meaning that it can react with other molecules to form new compounds. In the presence of a base, such as sodium hydroxide or potassium hydroxide, 2-[(difluoromethyl)sulfanyl]propan-1-amine can react with an alkyl halide, such as 2-chloropropane, to form a new compound. This reaction is known as an S N 2 reaction.
Biochemical and Physiological Effects
2-[(difluoromethyl)sulfanyl]propan-1-amine has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-[(difluoromethyl)sulfanyl]propan-1-amine has antioxidant and anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to have anti-tumor activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-[(difluoromethyl)sulfanyl]propan-1-amine is a highly reactive compound, making it an ideal reagent for use in laboratory experiments. Its reactivity allows for rapid synthesis of various compounds and its low cost makes it an attractive option for use in research. However, it is important to note that 2-[(difluoromethyl)sulfanyl]propan-1-amine is a highly toxic compound and should be handled with caution.
Future Directions
Future research into 2-[(difluoromethyl)sulfanyl]propan-1-amine could focus on its potential applications in the development of new drugs and treatments for various diseases. Additionally, further research could explore its potential use as a catalyst in the synthesis of other compounds, as well as its potential role in the synthesis of polymers, metal complexes, and organic and inorganic compounds. Finally, research into the biochemical and physiological effects of 2-[(difluoromethyl)sulfanyl]propan-1-amine could provide further insight into its potential therapeutic applications.
Synthesis Methods
2-[(difluoromethyl)sulfanyl]propan-1-amine can be synthesized from 2-chloropropane and difluoromethylsulfonyl chloride in a two-step reaction. In the first step, the 2-chloropropane is reacted with the difluoromethylsulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the difluoromethylsulfanylpropyl chloride. In the second step, the difluoromethylsulfanylpropyl chloride is reacted with aqueous ammonia to form 2-[(difluoromethyl)sulfanyl]propan-1-amine.
properties
IUPAC Name |
2-(difluoromethylsulfanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NS/c1-3(2-7)8-4(5)6/h3-4H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORIYDCSUVXRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Difluoromethyl)thio)propan-1-amine | |
CAS RN |
1537736-41-6 |
Source


|
| Record name | 2-[(difluoromethyl)sulfanyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)









![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)


![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)